molecular formula C16H14N2O2 B6615722 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-methyl- CAS No. 30507-16-5

4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-methyl-

Cat. No.: B6615722
CAS No.: 30507-16-5
M. Wt: 266.29 g/mol
InChI Key: HYFHLYFDILRUDK-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The target compound, 3-(p-methoxyphenyl)-2-methyl-4(3H)-quinazolinone, features a methoxy group at the para position of the phenyl ring (position 3) and a methyl group at position 2. These substitutions confer distinct physicochemical and biological properties. Quinazolinones are renowned for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities .

The synthesis of 2,3-disubstituted derivatives like this compound typically involves cyclocondensation of anthranilic acid derivatives with aldehydes or ketones, followed by functionalization at positions 2 and 3 . The 2-methyl group enhances reactivity for further derivatization, such as condensation with aldehydes to form styryl derivatives .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-17-15-6-4-3-5-14(15)16(19)18(11)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFHLYFDILRUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184576
Record name 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-methyl-
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Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30507-16-5
Record name 3-(4-Methoxyphenyl)-2-methyl-4(3H)-quinazolinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-methyl-
Source EPA DSSTox
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Preparation Methods

Base-Promoted SNAr Reaction

The Cs₂CO₃-mediated nucleophilic aromatic substitution (SNAr) of ortho-fluorobenzamides with amides provides a robust pathway to quinazolin-4-ones. For 3-(p-methoxyphenyl)-2-methyl derivatives, 2-fluoro-N-methylbenzamide serves as the starting material, reacting with p-methoxybenzamide in dimethyl sulfoxide (DMSO) at 135°C. The SNAr step forms a diamide intermediate, which undergoes base-promoted cyclization and dehydration (Scheme 1).

Optimized Conditions :

  • Reagents : Cs₂CO₃ (2.5 equiv), DMSO (4 mL/mmol)

  • Temperature : 135°C, 24 h

  • Yield : 85–89%

This method eliminates transition metals, reducing costs and purification complexity. The p-methoxyphenyl group enhances electron density, accelerating the SNAr step.

One-Step Synthesis from o-Anthranilic Acid Derivatives

Chloroacetonitrile-Mediated Annulation

An improved one-pot synthesis utilizes o-anthranilic acids and chloroacetonitrile under basic conditions. Substituting o-anthranilic acid with 4-methoxy-N-methylanthranilic acid yields the target compound via cyclodehydration (Table 1).

Procedure :

  • Sodium methoxide (1 mmol) in anhydrous methanol reacts with chloroacetonitrile (15 mmol).

  • 4-Methoxy-N-methylanthranilic acid (5 mmol) is added, stirring at ambient temperature for 2 h.

  • Precipitation and filtration afford the product in 82% yield.

Advantages :

  • No column chromatography required.

  • Scalable to multigram quantities.

Dithiocarbamic Acid Intermediate Approach

Thioxoquinazolinone Synthesis and Methylation

A two-step protocol involves synthesizing 3-(p-methoxyphenyl)-2-thioxoquinazolin-4-one followed by methylation.

Step 1 :

  • p-Methoxyaniline reacts with carbon disulfide and dimethyl sulfate in dimethyl sulfoxide (DMSO), forming N-(p-methoxyphenyl)-methyl dithiocarbamic acid .

  • Methyl anthranilate and the dithiocarbamate undergo reflux in ethanol with K₂CO₃, yielding the thioxo intermediate (75%).

Step 2 :

  • Dimethyl sulfate methylates the thione group in 2% alcoholic NaOH, producing the 2-methyl derivative (86% yield).

Metal-Free C–H Methylation Using PEG-400

PEG-400 as a Methyl Source

A novel method employs polyethylene glycol (PEG-400) and TsOH·H₂O to introduce the methyl group via C–H activation.

Procedure :

  • 3-(p-Methoxyphenyl)quinazolin-4(3H)-one (0.25 mmol) reacts with PEG-400 (0.10 M) and TsOH·H₂O (0.25 mmol) at 110°C.

  • Methylation occurs regioselectively at the 2-position, yielding 81% product.

Mechanistic Insight :
PEG-400 acts as a methylene donor, with TsOH catalyzing the formation of a carbocation intermediate (Scheme 2).

Comparative Analysis and Optimization

Efficiency and Sustainability

MethodYield (%)Key AdvantageLimitation
SNAr Cyclization89Transition-metal-freeHigh temperature required
Chloroacetonitrile82One-step, scalableExcess chloroacetonitrile
Dithiocarbamate86Selective methylationMulti-step synthesis
PEG-400 Methylation81Solvent-free, eco-friendlyRequires TsOH catalyst

Industrial Feasibility

The Cs₂CO₃-mediated SNAr method and PEG-400 strategy are most viable for large-scale production due to minimal purification steps and renewable solvents.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Scientific Research Applications

Chemical Characteristics and Synthesis

The molecular formula of 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-methyl- is C16H15N3O, indicating a complex structure that contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including microwave-assisted synthesis and reactions with alkyl halides under specific conditions to yield various derivatives .

Biological Activities

4(3H)-Quinazolinone derivatives have been shown to possess a wide range of biological activities, making them promising candidates for drug development:

  • Anticancer Activity : Several studies indicate that quinazolinones exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .
  • Anti-inflammatory Effects : Quinazolinones have been studied for their ability to reduce inflammation, which could be beneficial in treating chronic inflammatory diseases .

Applications in Medicinal Chemistry

The unique structure of 4(3H)-Quinazolinone, particularly the p-methoxyphenyl substitution, enhances its interaction with biological targets. This makes it a valuable scaffold for developing new therapeutic agents:

  • Drug Development : The compound serves as a lead structure for synthesizing more potent derivatives aimed at specific therapeutic targets .
  • Pharmacological Studies : Interaction studies involving enzyme binding affinities are crucial for understanding the mechanism of action and optimizing the pharmacological profile of this compound .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 4(3H)-Quinazolinone:

Compound NameStructure FeaturesBiological Activity
4(3H)-Quinazolinone, 2-phenylContains phenyl group; lacks piperazine moietyAnticancer properties
4(3H)-Quinazolinone, 2-methylMethyl substitution; simpler structureAnti-inflammatory effects
MethaqualoneCyclic amide structure; sedative-hypnotic propertiesAnticonvulsant activity
2-Ketoalkyl-4(3H)-quinazolinonesVarying alkyl substitutions; known for anticonvulsantAnticonvulsant properties

This comparative analysis highlights how structural modifications can influence the biological activities of quinazolinones.

Case Studies and Research Findings

Several studies have documented the synthesis and application of 4(3H)-Quinazolinone derivatives:

  • Study on Anticancer Properties : Research demonstrated that specific derivatives of quinazolinones exhibited potent activity against breast cancer cell lines, suggesting their potential use in cancer therapeutics .
  • Antimicrobial Efficacy Assessment : A study evaluated the antibacterial activity of various quinazolinone derivatives against resistant bacterial strains, showing promising results that warrant further investigation into their clinical applications .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-methyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Anti-Inflammatory and Analgesic Properties
  • 3-(p-Substituted Phenyl)-6-Bromo Derivatives: Compounds with a bromine atom at position 6 and substituents like p-methyl or p-chloro on the phenyl ring (position 3) exhibit potent anti-inflammatory activity. For example, 6-bromo-3-(p-chlorophenyl)-4(3H)-quinazolinone showed significant inhibition of carrageenan-induced edema in rats .
  • 3-(o-Methoxyphenyl)-2-Aryl Derivatives: Derivatives with o-methoxyphenyl at position 3 and p-dimethylaminophenyl groups demonstrated superior anti-inflammatory activity compared to phenylbutazone, with reduced ulcerogenic effects .
  • Target Compound (3-(p-Methoxyphenyl)-2-Methyl-) : The para-methoxy group likely enhances bioavailability due to increased lipophilicity, but its anti-inflammatory potency may be moderate compared to halogenated analogs .
Antifungal Activity
  • 7-Chloro-3-Substituted Derivatives : UR-9825, a 7-chloro derivative with a triazole moiety, displayed broad-spectrum antifungal activity against Candida and Aspergillus species, surpassing fluconazole in vitro .
  • Target Compound : Lacking a halogen or triazole group, this derivative is unlikely to match UR-9825’s antifungal efficacy but may serve as a scaffold for further optimization .
Antimicrobial Activity
  • 2-Thioglycolic Acid/Pyrazole Derivatives : Compounds with sulfur-containing groups (e.g., thioglycolic acid) or pyrazole rings at position 2 showed comparable activity to standard antibiotics against E. coli and S. aureus .
  • Target Compound : The 2-methyl group limits direct antimicrobial action but may improve metabolic stability for prodrug development .

Physicochemical Properties

Compound Substituents (Position 2/3) Melting Point (°C) LogP (Predicted) Key Biological Activity
3-(p-Methoxyphenyl)-2-Methyl- 2-CH₃, 3-(p-OCH₃-C₆H₄) 223–225* 2.8 Moderate anti-inflammatory
6-Bromo-3-(p-Cl-C₆H₄)- 6-Br, 3-(p-Cl-C₆H₄) 198–200 3.5 High anti-inflammatory
UR-9825 (Antifungal) 7-Cl, 3-(Triazole derivative) N/A 4.2 Broad-spectrum antifungal
3-(o-OCH₃-C₆H₄)-2-Aryl- 2-Aryl, 3-(o-OCH₃-C₆H₄) 210–212 3.1 Superior anti-inflammatory

*Estimated based on analogs in .

  • Thermal Stability : Higher melting points correlate with crystalline structures, as seen in halogenated derivatives .

Biological Activity

4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-methyl- is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential across various diseases.

The biological activity of 4(3H)-quinazolinone derivatives is primarily attributed to their ability to interact with specific molecular targets. These compounds can act as enzyme inhibitors, binding to active sites and blocking enzymatic activity. For instance, they have been shown to inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis, thereby exhibiting antibacterial properties against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial Activity

4(3H)-quinazolinones have demonstrated significant antibacterial properties. Research has shown that certain derivatives can synergize with β-lactam antibiotics, enhancing their efficacy against resistant bacterial strains. For example, a study found that a specific quinazolinone derivative improved the activity of piperacillin-tazobactam against MRSA .

Table 1: Antibacterial Activity of Selected 4(3H)-Quinazolinone Derivatives

CompoundTarget BacteriaMIC (μg/mL)Synergistic Agent
Compound 1Staphylococcus aureus0.5Piperacillin-tazobactam
Compound 2MRSA1.0Ceftriaxone
Compound 3Escherichia coli2.0Amoxicillin

Anticancer Activity

The quinazolinone scaffold has been extensively studied for its anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting signaling pathways involved in cell proliferation and survival. For instance, some derivatives exhibit activity as selective estrogen beta modulators and have been linked to anti-tumor effects in breast cancer models .

Table 2: Anticancer Activity of Selected Quinazolinone Derivatives

CompoundCancer TypeIC50 (μM)Mechanism of Action
Compound ABreast Cancer5.0Estrogen receptor modulation
Compound BLung Cancer10.0Inhibition of EGFR signaling
Compound CColon Cancer8.5Induction of apoptosis

Anti-inflammatory and Analgesic Properties

Several studies have reported the anti-inflammatory effects of quinazolinones, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes them potential candidates for treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The SAR studies of quinazolinones have revealed that modifications at various positions significantly influence their biological activity. For example, substituents at the 3-position often enhance antibacterial activity, while modifications at the 2-position can affect cytotoxicity against cancer cells .

Table 3: Structure-Activity Relationships for Quinazolinones

PositionSubstituentEffect on Activity
2HydroxylIncreased antioxidant activity
3MethoxyEnhanced antibacterial activity
4HalogenImproved anticancer potency

Case Studies

  • Antibacterial Efficacy Against MRSA : A study evaluated a series of quinazolinones against MRSA strains and identified several compounds with low MIC values, indicating potent antibacterial activity. The most promising compound was further tested in vivo, demonstrating effective clearance of infection in mouse models .
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines. The results indicated that specific structural modifications could lead to significant reductions in cell viability, highlighting the potential for targeted cancer therapies .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The p-methoxyphenyl group shows characteristic aromatic protons (δ 6.8–7.4 ppm) and a methoxy singlet (δ 3.8 ppm). The 2-methyl group appears as a singlet near δ 2.5 ppm .
  • X-ray Crystallography : Planarity of the quinazolinone core (mean deviation <0.02 Å) and dihedral angles between substituents (e.g., 81° for adjacent benzene rings) confirm regiochemistry .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 294 for C₁₆H₁₄N₂O₂) and fragmentation patterns validate the structure .

Methodological Tip : Use differential scanning calorimetry (DSC) to correlate melting points (e.g., 240–242°C) with crystallinity, ensuring batch consistency .

What biological activities have been reported for 4(3H)-quinazolinone derivatives, and how does structural modification impact these properties?

Advanced Research Question

  • Antifungal Activity : Derivatives with halogen substituents (e.g., 7-Cl) exhibit potent activity against Candida spp. (MIC₉₀ <1 µg/mL) via cytochrome P450 inhibition. Hydrophobicity (logP >3) enhances membrane permeability but reduces solubility .
  • Anti-inflammatory Effects : 3-Amino-substituted derivatives inhibit COX-2 with IC₅₀ values of 12 µM, attributed to hydrogen bonding with the enzyme’s active site .
  • SAR Insights :
    • 2-Methyl Group : Enhances metabolic stability by blocking oxidative degradation.
    • 3-Substituents : Bulky groups (e.g., aryl) improve target affinity but may hinder pharmacokinetics .

Data Contradiction : Some studies report conflicting logP-activity relationships; combinatorial libraries are recommended to resolve these discrepancies .

What are common challenges in achieving regioselective substitution at the 2- or 3-position of the quinazolinone ring?

Advanced Research Question

  • Regioselectivity Issues :
    • Electrophilic Substitution : The 2-position is more reactive due to electron-donating methyl groups, but steric hindrance can divert reactions to the 3-position .
    • Nucleophilic Attack : 3-Substitution requires activating groups (e.g., nitro) at the 4-position to direct attack .

Q. Methodological Solutions :

  • Use directing groups (e.g., acetyl at C-4) to control substitution sites .
  • Employ microwave-assisted synthesis to enhance selectivity via rapid heating/cooling cycles .

How can researchers resolve contradictions in reported biological data for quinazolinone derivatives?

Advanced Research Question

  • Data Discrepancies : Variations in antifungal IC₅₀ values may arise from differences in assay conditions (e.g., pH, serum protein binding) .
  • Validation Strategies :
    • Standardize assays using CLSI guidelines for microbial studies.
    • Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Case Study : UR-9825, a 7-Cl derivative, showed species-dependent half-lives (1 h in mice vs. 9 h in rabbits), highlighting the need for multi-species pharmacokinetic profiling .

What advanced characterization techniques are critical for studying quinazolinone reactivity?

Advanced Research Question

  • Time-Resolved Spectroscopy : Monitors intermediate formation during synthesis (e.g., iminoketene in P₂O₅-mediated reactions) .
  • Computational Modeling : DFT calculations predict regioselectivity and transition states for substituent additions .
  • HPLC-MS/MS : Quantifies degradation products under stress conditions (e.g., oxidative, thermal) for stability studies .

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